

# Application Note: Handling, Storage, and Experimental Protocols for CP 141938

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## Compound of Interest

Compound Name: CP 141938

CAS No.: 182822-62-4

Cat. No.: B029727

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## Product Overview & Scientific Context

**CP 141938** is a potent, selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor. However, in contemporary pharmaceutical research, it is most frequently utilized as a reference probe for P-glycoprotein (P-gp/MDR1) efflux.

Unlike many central nervous system (CNS) drugs designed to penetrate the blood-brain barrier (BBB), **CP 141938** is a high-affinity substrate for the P-gp efflux transporter. This characteristic makes it an industry-standard "negative control" in BBB penetration studies; it exhibits low brain exposure in wild-type subjects but high brain exposure in P-gp knockout models or when co-administered with P-gp inhibitors.

## Key Applications

- **Transporter Liability Screening:** Validating in vitro P-gp efflux assays (e.g., MDCK-MDR1 or Caco-2).
- **BBB Integrity Studies:** Assessing the functional status of P-gp at the blood-brain barrier in vivo.
- **NK1 Pharmacology:** Investigating Substance P-mediated signaling in peripheral tissues where P-gp does not limit access.

## Physicochemical Properties<sup>[1][2][3][4][5][6][7][8]</sup>

Property	Detail
Chemical Name	N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide
CAS Number	182822-62-4
Molecular Formula	C <sub>21</sub> H <sub>29</sub> N <sub>3</sub> O <sub>3</sub> S
Molecular Weight	403.54 g/mol
Physical State	White to off-white solid powder
Solubility	Soluble in DMSO (>20 mg/mL); Ethanol (Moderate); Poorly soluble in water
P-gp Status	High-affinity Substrate (Efflux Ratio > 10 in MDCK-MDR1)

## Handling and Storage Guidelines

### Receiving and Long-Term Storage

- Powder: Upon receipt, store the lyophilized powder at -20°C. Desiccate to prevent moisture absorption. Stable for >2 years if kept dry and frozen.
- Stock Solutions: Prepare stock solutions in 100% anhydrous DMSO.
  - Stability:<sup>[1][2]</sup> Aliquots stored at -80°C are stable for up to 6 months. Avoid repeated freeze-thaw cycles (maximum 3 cycles recommended).
  - Concentration: A standard stock concentration of 10 mM or 25 mg/mL is recommended for ease of dilution.

### Solubilization Protocol (Stock Preparation)

- Weigh the desired amount of **CP 141938** (e.g., 10 mg).
- Calculate the volume of DMSO required for a 25 mg/mL stock:

- Volume (mL) = Mass (mg) / 25
- Example: For 10 mg, add 400  $\mu$ L of anhydrous DMSO.
- Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
- Visual Check: The solution must be completely clear and colorless.

## Experimental Protocols

### Protocol A: In Vitro P-gp Efflux Assay (MDCK-MDR1)

Objective: To verify P-gp transport activity using **CP 141938** as a positive control substrate.

Materials:

- MDCK-MDR1 (transfected) and MDCK-WT (wild type) cell monolayers.
- Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.
- **CP 141938** Working Solution: 1  $\mu$ M in Transport Buffer (0.1% DMSO final).

Procedure:

- Preparation: Seed cells on Transwell® inserts (0.4  $\mu$ m pore size) and culture for 4–5 days to form a confluent monolayer (TEER > 200  $\Omega$ ·cm<sup>2</sup>).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[2\]](#)[\[9\]](#)
- Equilibration: Wash monolayers twice with pre-warmed Transport Buffer (37°C). Incubate for 30 min.
- Dosing:
  - Apical to Basolateral (A → B): Add 1  $\mu$ M **CP 141938** to the Apical chamber; blank buffer to Basolateral.
  - Basolateral to Apical (B → A): Add 1  $\mu$ M **CP 141938** to the Basolateral chamber; blank buffer to Apical.

- Transport: Incubate at 37°C with shaking (60 rpm) for 60–90 minutes.
- Sampling: Collect 50 µL aliquots from the receiver compartments.
- Analysis: Quantify **CP 141938** via LC-MS/MS.
- Calculation: Calculate the Efflux Ratio (ER):
  - Validation Criteria: **CP 141938** should exhibit an ER > 10 in MDR1 cells and ER ≈ 1 in WT cells.

## Protocol B: In Vivo BBB Penetration Study (Rat)

Objective: To demonstrate P-gp mediated restriction of brain entry.

Vehicle Formulation:

- Recommended: 5% DMSO + 5% Tween 80 + 90% Saline (0.9% NaCl).
- Note: Avoid high concentrations of surfactants (e.g., >10% Cremophor) as they can inhibit P-gp and confound results.

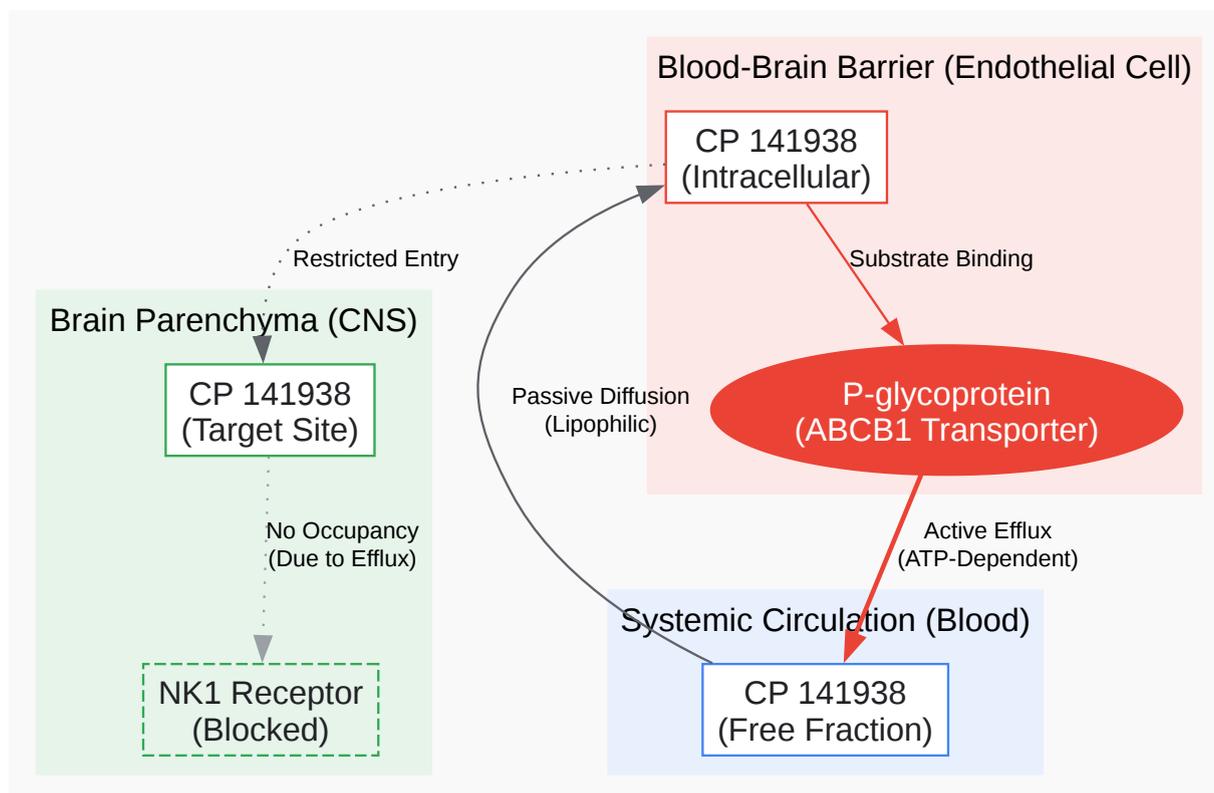
Dosing Strategy:

- Subjects: Male Sprague-Dawley rats (250–300 g).
- Preparation: Dilute DMSO stock into warm saline/Tween mixture while vortexing to prevent precipitation. Target concentration: 0.6 mg/mL.
- Administration: Administer 3 mg/kg via Subcutaneous (SC) injection.
  - Why SC? SC administration provides a sustained absorption phase, useful for equilibration studies (Smith et al., 2001).
- Sampling:
  - Collect plasma and whole brain samples at 1 hour post-dose (approximate T<sub>max</sub>).
- Analysis:

- Homogenize brain tissue in PBS. Extract drug using acetonitrile precipitation.
- Calculate the Brain-to-Plasma ( ) ratio.
- Expected Result:  
(Wild Type) vs.  
(P-gp Knockout or with inhibitor).

## Mechanistic Visualization

The following diagram illustrates the mechanism by which P-glycoprotein prevents **CP 141938** from accumulating in the brain, effectively "pumping" it back into the blood.



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Figure 1: Mechanism of P-glycoprotein (ABCB1) mediated efflux at the Blood-Brain Barrier. **CP 141938** passively diffuses into endothelial cells but is actively transported back into the blood by P-gp, preventing significant CNS accumulation.

## Troubleshooting & FAQ

Q: My stock solution precipitated upon adding saline. What happened? A: **CP 141938** is lipophilic.[4] If you add saline too quickly to the DMSO stock, it will "crash out."

- Solution: Pre-mix the DMSO stock with Tween 80 (surfactant) before slowly adding the saline with constant vortexing.

Q: Can I use **CP 141938** to block NK1 receptors in the brain? A: Generally, no. Because it is a P-gp substrate, it does not reach effective concentrations in the brain of wild-type animals. Use a brain-penetrant NK1 antagonist (e.g., Aprepitant or CP-99,994) for CNS studies. **CP 141938** is best used as a peripheral antagonist or a P-gp probe.

Q: What is the difference between **CP 141938** and Ciproxifan? A: They are completely different compounds. **CP 141938** is an NK1 antagonist (Pfizer). Ciproxifan is an H3 receptor antagonist. Do not confuse them.

## References

- Smith, B. J., et al. (2001). "P-glycoprotein efflux at the blood-brain barrier mediates differences in brain disposition and pharmacodynamics between two structurally related neurokinin-1 receptor antagonists." *Journal of Pharmacology and Experimental Therapeutics*, 298(3), 1252-1259.
- Liu, X., et al. (2005). "Use of a physiologically based pharmacokinetic model to study the time to reach brain equilibrium: an experimental analysis of the role of blood-brain barrier permeability, plasma protein binding, and brain tissue binding." *Journal of Pharmacology and Experimental Therapeutics*, 313(3), 1254-1262.
- Doran, A., et al. (2005). "The impact of P-glycoprotein on the disposition of drugs targeted for indications of the central nervous system: evaluation using the MDR1A/1B knockout mouse model." *Drug Metabolism and Disposition*, 33(1), 165-174.

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## Sources

- [1. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. content.abcam.com \[content.abcam.com\]](#)
- [3. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- [4. Dimethyl sulfoxide - Wikipedia \[en.wikipedia.org\]](#)
- [5. csstc.org \[csstc.org\]](#)
- [6. gchemglobal.com \[gchemglobal.com\]](#)
- [7. scribd.com \[scribd.com\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. youtube.com \[youtube.com\]](#)
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